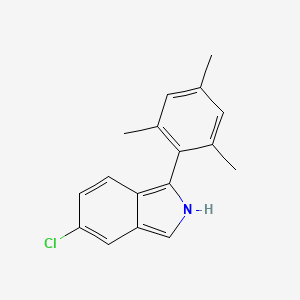
2-(2-Bromoacetyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoacetyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline-1,3-dione derivatives.
Méthodes De Préparation
The synthesis of 2-(2-Bromoacetyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Analyse Des Réactions Chimiques
2-(2-Bromoacetyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form various heterocyclic compounds.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound has shown promising activity as an anticancer agent, particularly against blood cancer cell lines such as K562 and Raji cells.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Materials Science: The compound is used in the development of novel materials with unique properties, such as photochromic materials and polymer additives.
Mécanisme D'action
The mechanism of action of 2-(2-Bromoacetyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound induces apoptosis and necrosis by targeting cellular pathways involved in cell survival and proliferation . The exact molecular targets and pathways may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2-(2-Bromoacetyl)isoindoline-1,3-dione can be compared with other similar compounds, such as:
Thalidomide: A well-known isoindoline-1,3-dione derivative with immunomodulatory and anticancer properties.
Phthalimide Derivatives: These compounds share a similar core structure and exhibit diverse biological activities, including anticonvulsant and anticancer properties.
N-Substituted Isoindoline-1,3-diones:
Propriétés
Numéro CAS |
49599-17-9 |
|---|---|
Formule moléculaire |
C10H6BrNO3 |
Poids moléculaire |
268.06 g/mol |
Nom IUPAC |
2-(2-bromoacetyl)isoindole-1,3-dione |
InChI |
InChI=1S/C10H6BrNO3/c11-5-8(13)12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4H,5H2 |
Clé InChI |
GLSCIUFIFTZZFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,2-Benzenediol, 4-[(1,2,3,4-tetrahydro-2-methyl-1-isoquinolinyl)methyl]-](/img/structure/B15064579.png)



![1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064593.png)




